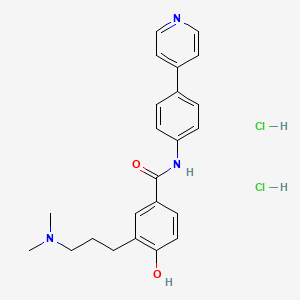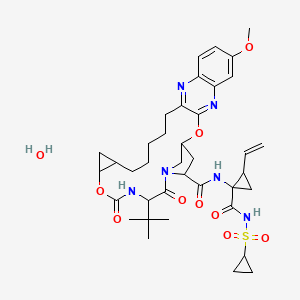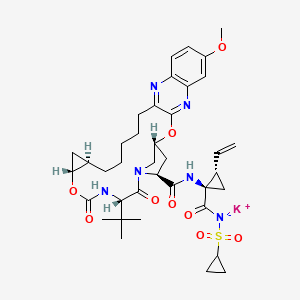
GSK-2262167 sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK-2262167 is a potent S1P3-sparing and orally active S1P1 agonist. CGSK-2262167 is as efficacious as fingolimod in a collagen-induced arthritis model and shows excellent pharmacokinetic properties preclinically. Importantly, the selectivity of GSK-2262167 against S1P3 is responsible for an absence of cardiovascular signal in telemetered rats, even at high dose levels.
Wissenschaftliche Forschungsanwendungen
Gitelman Syndrome Research
Gitelman syndrome (GS) is a rare salt-losing tubulopathy characterized by several symptoms and managed by a liberal salt intake along with supplements. The syndrome is caused by mutations in the SLC12A3 gene encoding the thiazide-sensitive sodium-chloride cotransporter (NCC). Research provides insights into diagnostic evaluation, management, and treatment of GS, identifying knowledge gaps and proposing a research agenda for the disease (Blanchard et al., 2017).
Sodium Palmitate-Induced Lipoapoptosis
Saturated fatty acid sodium palmitate can induce lipoapoptosis in human liver cells. This study highlights sodium palmitate's role in activating glycogen synthase kinase-3β (GSK-3β), which leads to the induction of lipoapoptosis, suggesting that GSK-3β inhibition may be a potential therapeutic target for controlling nonalcoholic fatty liver disease (NAFLD) (Cao et al., 2014).
Sodium Channel Blockers in Schizophrenia
Research on sodium channel blockers like GSK2 and GSK3 has shown their potential in treating cognitive symptoms of schizophrenia. These blockers were able to prevent deficits in reversal learning induced by the N-methyl-d-aspartic acid receptor antagonist phencyclidine (PCP) in rats, highlighting their potential therapeutic application (Large et al., 2011).
Electro-Optic Device Applications
Glycine sodium acetate (GSA) crystals, due to their structural, thermal, and optical properties, including second harmonic generation efficiency, have potential applications in electro-optic devices (Shejwal et al., 2017).
Eigenschaften
CAS-Nummer |
1165923-54-5 |
|---|---|
Produktname |
GSK-2262167 sodium |
Molekularformel |
C25H25N4NaO4 |
Molekulargewicht |
468.4888 |
IUPAC-Name |
sodium 3-(6-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-5-methyl-3,4-dihydroisoquinolin-2(1H)-yl)propanoate |
InChI |
InChI=1S/C25H26N4O4.Na/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3;/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31);/q;+1/p-1 |
InChI-Schlüssel |
OZMDKUCCVZLCCO-UHFFFAOYSA-M |
SMILES |
O=C(O[Na])CCN1CC2=C(C(C)=C(C3=NOC(C4=CC=C(OC(C)C)C(C#N)=C4)=N3)C=C2)CC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK-2262167; GSK 2262167; GSK2262167. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)
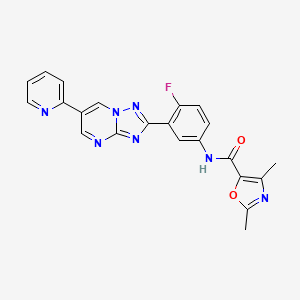
![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)
![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)
![(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B607714.png)
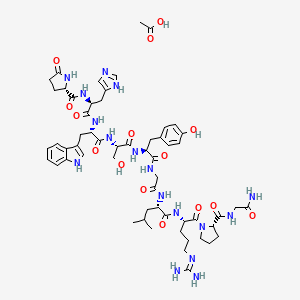
![N-(2-phenylphenyl)-8-[4-(3-pyridinyl)-1-triazolyl]octanamide](/img/structure/B607720.png)
